molecular formula C3HCl5O2 B14696328 Propionic acid, pentachloro- CAS No. 24598-45-6

Propionic acid, pentachloro-

Cat. No.: B14696328
CAS No.: 24598-45-6
M. Wt: 246.3 g/mol
InChI Key: MTVIFDMVZHUZOV-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Carboxylic Acids Research

Halogenated carboxylic acids (HCAs) are a class of organic compounds that have garnered substantial attention due to their diverse applications and environmental presence. The substitution of hydrogen atoms with halogens, such as chlorine, fluorine, or bromine, significantly alters the physicochemical properties of the parent carboxylic acid. This alteration can lead to increased acidity, reactivity, and biological activity.

Pentachloropropanoic acid, with its five chlorine atoms, represents an extreme example of halogenation within the three-carbon carboxylic acid framework. Its study provides valuable insights into the effects of exhaustive chlorination on molecular stability, reactivity, and potential environmental fate, drawing comparisons to other well-studied HCAs like trichloroacetic acid and perfluorooctanoic acid (PFOA). Research on such compounds is crucial for understanding their behavior in various chemical and biological systems.

Research Landscape and Scholarly Significance of Pentachloropropanoic Acid

The research landscape for pentachloropropanoic acid is multifaceted, encompassing synthetic chemistry, analytical methodology development, and environmental science. While not as extensively studied as some other halogenated compounds, it holds scholarly significance for several reasons.

From a synthetic perspective, the preparation of pentachloropropanoic acid and its derivatives presents unique challenges and opportunities for developing novel halogenation techniques. Its reactions are of interest for understanding the chemical behavior of highly electrophilic and sterically hindered molecules.

Analytically, the detection and quantification of pentachloropropanoic acid in various matrices require sophisticated techniques. Research in this area contributes to the broader field of analytical chemistry by pushing the boundaries of detection limits and selectivity for complex halogenated compounds.

Environmentally, although not as widespread as some other persistent organic pollutants, the study of pentachloropropanoic acid can provide a model for the environmental behavior of highly chlorinated, short-chain carboxylic acids. Understanding its potential for persistence, bioaccumulation, and degradation is essential for a comprehensive assessment of the environmental impact of this class of compounds.

Current Research Challenges and Future Directions in Pentachloropropanoic Acid Studies

Despite the existing body of knowledge, several challenges and promising future research directions remain in the study of pentachloropropanoic acid.

Current Research Challenges:

Synthesis and Derivatization: Developing efficient and selective synthetic routes to pentachloropropanoic acid and its derivatives remains a challenge. The high degree of chlorination can lead to difficulties in controlling reactions and achieving high yields.

Analytical Detection: The development of robust and sensitive analytical methods for the detection of pentachloropropanoic acid in complex environmental and biological samples is an ongoing area of research. Matrix effects and the potential for transformation during analysis are significant hurdles.

Understanding Environmental Fate: The complete picture of the environmental fate and transport of pentachloropropanoic acid is not yet fully understood. More research is needed to determine its persistence, degradation pathways, and potential for long-range transport.

Future Research Directions:

Advanced Synthetic Methodologies: The exploration of novel catalytic systems and reaction conditions for the controlled synthesis of pentachloropropanoic acid and its functionalized analogs is a promising avenue.

High-Resolution Analytical Techniques: The application of advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional chromatography, will be crucial for the trace-level detection and structural elucidation of pentachloropropanoic acid and its transformation products.

Toxicological and Mechanistic Studies: Investigating the potential toxicological effects and understanding the mechanisms of action of pentachloropropanoic acid at the molecular level are critical for assessing its risk to human health and the environment.

Computational Modeling: The use of computational chemistry to model the properties, reactivity, and environmental behavior of pentachloropropanoic acid can provide valuable insights and guide experimental studies.

Table 1: Chemical and Physical Properties of Pentachloropropanoic Acid

PropertyValue
IUPAC Name 2,2,3,3,3-pentachloropropanoic acid nih.gov
Molecular Formula C3HCl5O2 nih.gov
Molecular Weight 246.3 g/mol nih.gov
CAS Number 24598-45-6 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,3-pentachloropropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVIFDMVZHUZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(Cl)(Cl)Cl)(Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179346
Record name Propionic acid, pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24598-45-6
Record name Propionic acid, pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pentachloropropanoic Acid and Its Congeners

Strategies for Carbon Chain Halogenation in Propanoic Acid Systems

The direct halogenation of propanoic acid to achieve exhaustive chlorination at all available carbon positions presents a significant synthetic challenge. Standard methods for α-halogenation of carboxylic acids, such as the Hell-Volhard-Zelinsky reaction, typically introduce a single halogen atom at the α-position. quora.combrainly.inaskfilo.com This reaction proceeds by converting the carboxylic acid to an acyl halide, which more readily enolizes, allowing for electrophilic attack by the halogen. libretexts.org While effective for monochlorination, achieving pentachlorination requires more forcing conditions and alternative strategies.

The chlorination of propanoic acid can be influenced by catalysts and reaction conditions to favor specific isomers. abo.fisemanticscholar.org For instance, in the absence of radical initiators and light, chlorination tends to occur at the α-position (2-position). google.com Conversely, radical conditions promote chlorination at the β-position (3-position). google.com To achieve polychlorination, a stepwise approach or more potent chlorinating agents and catalysts are necessary. The successive introduction of chlorine atoms onto the propanoic acid backbone becomes progressively more difficult due to the deactivating inductive effect of the already present halogen atoms.

Synthesis from Highly Chlorinated Precursors

Given the challenges of direct, exhaustive chlorination of propanoic acid, the use of already highly chlorinated starting materials offers a more strategic and often more efficient pathway to pentachloropropanoic acid.

Routes Involving Perchlorinated Aliphatic Compounds

The synthesis of pentachloropropanoic acid can be envisioned through the functionalization of perchlorinated aliphatic compounds. While specific examples for the direct conversion of a simple perchlorinated three-carbon alkane to pentachloropropanoic acid are not prevalent in readily available literature, the principle of utilizing highly chlorinated building blocks is a sound synthetic strategy. This approach circumvents the need for multiple, harsh chlorination steps on a sensitive carboxylic acid substrate.

Utilization of Perhalogenated Carboxylic Anhydrides in Organic Synthesis

Perhalogenated carboxylic anhydrides serve as powerful reagents in organic synthesis. For instance, trifluoroacetic anhydride (B1165640) is a well-known reagent used in various chemical transformations. google.com The synthesis of such anhydrides can be achieved by reacting the corresponding halogenated carboxylic acid with dehydrating agents like oleum (B3057394) or phosphorus pentoxide. google.comtmc.edunih.gov While the direct use of pentachloropropanoic anhydride as a starting material for the synthesis of the corresponding acid is not a typical synthetic route (as the anhydride is generally prepared from the acid), the chemistry of perhalogenated anhydrides highlights their reactivity and utility as synthetic intermediates. libretexts.orgchemguide.co.uklibretexts.org

Derivatization Reactions Involving Pentachloropropanoic Acid Moieties

The chemical manipulation of pentachloropropanoic acid allows for the synthesis of various derivatives with potential applications in different fields of chemistry.

Formation of Esters and Anhydrides for Synthetic Applications

The conversion of carboxylic acids to esters and anhydrides are fundamental reactions in organic chemistry. libretexts.orgjackwestin.com

Esterification: Pentachloropropanoic acid can be converted to its corresponding esters through reactions with alcohols, typically under acidic conditions (Fischer-Speier esterification). ceon.rsyoutube.comwikipedia.orgyoutube.comyoutube.com The high degree of chlorination in the starting acid may influence the reaction kinetics due to steric hindrance and electronic effects.

Anhydride Formation: The synthesis of pentachloropropanoic anhydride can be accomplished by the dehydration of pentachloropropanoic acid. Common methods for anhydride formation include reacting the carboxylic acid with a dehydrating agent or by reacting an acyl chloride with a carboxylate salt. tmc.edunih.govyoutube.comorganic-chemistry.org These anhydrides are reactive intermediates that can be used in acylation reactions. libretexts.orgchemguide.co.uklibretexts.orgnoaa.gov The reaction of an acid anhydride with an alcohol will yield an ester and a carboxylic acid. chemguide.co.uk

Catalytic Systems in the Synthesis of Halogenated Propanoic Acids

Catalysis plays a crucial role in directing the regioselectivity and efficiency of halogenation reactions on propanoic acid.

For the selective α-chlorination of propanoic acid, various catalysts have been investigated. Chlorosulfonic acid has been shown to be an effective catalyst for producing 2-chloropropanoic acid and 2,2-dichloropropanoic acid. abo.fi The reaction mechanism is believed to involve the formation of propanoyl chloride as an intermediate, followed by acid-catalyzed enolization, which is the rate-determining step. abo.fi Propionic anhydride can also act as a catalyst for α-chlorination. google.comresearchgate.net The use of a Lewis acid catalyst, such as zirconium tetrachloride, has also been reported to be effective. nih.gov

The Hell-Volhard-Zelinsky reaction, which results in α-halogenation, is catalyzed by phosphorus, which reacts with the halogen to form a phosphorus trihalide in situ. brainly.inlibretexts.org This then converts the carboxylic acid to an acyl halide, facilitating enolization and subsequent halogenation. libretexts.org

The development of more advanced catalytic systems, potentially involving transition metals or organocatalysts, could offer more controlled and efficient pathways to highly halogenated propanoic acids like the pentachloro- derivative. For instance, ortho-iodoarylboronic acids have been shown to catalyze direct amidation of carboxylic acids, showcasing the potential for novel catalytic approaches in the functionalization of carboxylic acids. acs.org

State of the Art Spectroscopic Characterization of Pentachloropropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For pentachloropropanoic acid, both ¹H and ¹³C NMR would be fundamental in confirming its molecular structure.

Given the structure of pentachloropropanoic acid (Cl₂C(Cl)-C(Cl)₂-COOH), a single proton is present on the α-carbon. The ¹H NMR spectrum would be expected to show a single signal for this proton. The chemical shift of this proton would be influenced by the electronegative chlorine atoms and the adjacent carboxylic acid group, likely appearing in a downfield region.

The ¹³C NMR spectrum would be expected to show three distinct signals, one for each carbon atom in the molecule: the carbonyl carbon of the carboxylic acid, the α-carbon, and the β-carbon. The chemical shifts of these carbons would provide insight into their electronic environments, heavily influenced by the attached chlorine atoms.

Multi-Dimensional NMR Techniques

To further confirm the structure and assignments, multi-dimensional NMR techniques would be invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment would correlate the ¹H signal with the ¹³C signal of the carbon to which it is directly attached, definitively assigning the α-carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would show correlations between the proton and carbons that are two or three bonds away. This would be crucial for confirming the connectivity of the carbon skeleton, for instance, by observing a correlation between the α-proton and the carbonyl carbon.

NMR Technique Expected Information for Pentachloropropanoic Acid
¹H NMRChemical shift and multiplicity of the single α-proton.
¹³C NMRChemical shifts for the three distinct carbon atoms (carbonyl, α-carbon, β-carbon).
HSQCCorrelation between the α-proton and the α-carbon.
HMBCCorrelations between the α-proton and the carbonyl and β-carbons, confirming the molecular backbone.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopies

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of pentachloropropanoic acid would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is often broadened due to hydrogen bonding in the solid state or in concentrated solutions. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The presence of multiple C-Cl bonds would result in strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also observable in the Raman spectrum. The C-Cl stretching vibrations would also be Raman active and could provide further structural details. Raman spectroscopy is often particularly useful for observing symmetric vibrations that may be weak in the FTIR spectrum.

Vibrational Mode Expected FTIR Wavenumber (cm⁻¹) ** Expected Raman Shift (cm⁻¹) **
O-H Stretch (Carboxylic Acid)2500-3300 (broad)Weak or not observed
C=O Stretch (Carbonyl)1700-1725 (strong)1700-1725
C-Cl Stretch600-800 (strong)600-800
C-C Stretch900-1200900-1200

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Carboxylic acids that are not conjugated with other chromophores typically exhibit a weak n → π* transition for the carbonyl group at around 200-210 nm. Due to the extensive chlorination in pentachloropropanoic acid, slight shifts in this absorption maximum might be expected due to the electronic effects of the chlorine atoms. This technique would primarily serve to confirm the presence of the carbonyl group and the absence of extended conjugation.

Electronic Transition Expected Wavelength Range (nm) Molar Absorptivity (ε)
n → π* (Carbonyl)200-220Low to moderate

Advanced X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of pentachloropropanoic acid could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the details of intermolecular interactions, such as the hydrogen bonding patterns between the carboxylic acid groups, which often form dimeric structures in the solid state. This data is essential for a complete understanding of the molecule's conformation and its packing in the crystal lattice.

Crystallographic Parameter Information Provided for Pentachloropropanoic Acid
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal.
Space GroupThe symmetry of the crystal lattice.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond Lengths and AnglesExact measurements of all intramolecular distances and angles.
Intermolecular InteractionsDetails of hydrogen bonding and other non-covalent interactions.

Cutting Edge Analytical Techniques for Pentachloropropanoic Acid Investigations

Hyphenated Chromatographic-Mass Spectrometric Approaches

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern analytical chemistry for trace-level contaminant analysis. solubilityofthings.comalliedacademies.orgnih.gov The combination of chromatography's separation power with mass spectrometry's specificity and sensitivity provides a robust platform for investigating compounds like pentachloropropanoic acid. chemistry-matters.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. chemistry-matters.com However, due to the polar carboxylic acid group, pentachloropropanoic acid is not sufficiently volatile for direct GC-MS analysis. Therefore, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable form. gcms.czyoutube.com

Esterification is the most common derivatization method for carboxylic acids, converting the polar carboxyl group into a less polar ester. gcms.cz This process not only increases volatility but can also improve chromatographic peak shape and detection sensitivity.

Key aspects of GC-MS analysis for compounds analogous to pentachloropropanoic acid include:

Derivatization: Reaction with an alcohol (e.g., methanol (B129727) with an acid catalyst like HCl or H₂SO₄) to form the corresponding methyl ester. gcms.cz Other reagents like pentafluorobenzyl bromide can also be used to create derivatives that are highly responsive to electron capture detectors. gcms.cz

Separation: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is typically used to separate the derivatized analytes. norman-network.net

Detection: Mass spectrometry is used for detection, often in Electron Capture Negative Ionization (ECNI) mode. ECNI is highly sensitive for electrophilic compounds containing halogens, like chlorine, making it ideal for pentachloropropanoic acid analysis. norman-network.netresearchgate.net

Table 1: Illustrative GC-MS Derivatization and Analysis Parameters for Halogenated Carboxylic Acids

ParameterTypical ConditionPurpose
Derivatization Agent Methanol with acid catalyst (e.g., H₂SO₄), Diazomethane, Pentafluorobenzyl Bromide (PFBBr)To increase volatility and thermal stability by converting the carboxylic acid to an ester. PFB derivatives enhance ECD and ECNI-MS response. gcms.czyoutube.com
GC Column Non-polar (e.g., DB-5ms, HP-1ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation of a wide range of organic compounds based on boiling point. norman-network.net
Injection Mode Splitless or Pulsed SplitlessMaximizes the transfer of analytes to the column for trace-level analysis.
Carrier Gas Helium or HydrogenInert mobile phase to carry analytes through the column. nih.gov
Ionization Mode Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI)ECNI offers high sensitivity for halogenated compounds. EI provides characteristic fragmentation patterns for structural confirmation. norman-network.net
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or High-Resolution (e.g., Magnetic Sector, Orbitrap)Provides mass-to-charge ratio information for identification and quantification. HRMS offers high mass accuracy. thermofisher.comacs.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile compounds like pentachloropropanoic acid, as it typically does not require derivatization. chromatographyonline.comresearchgate.net This technique is particularly powerful for analyzing complex samples such as environmental water, soil extracts, and biological fluids. bohrium.comnih.gov The use of tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) further enhances selectivity and confidence in identification.

Liquid Chromatography (LC): Ultra-High Performance Liquid Chromatography (UHPLC) systems are often used to achieve rapid and highly efficient separations. lcms.czmdpi.com Reversed-phase chromatography with a C18 column is a common starting point, where the mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.govmdpi.com For highly polar analytes that are poorly retained on C18 columns, other column chemistries like anion exchange or cyano-propyl may be employed. youtube.comnih.gov

Mass Spectrometry (MS):

Ionization: Electrospray ionization (ESI) is the most common interface, typically operated in negative ion mode ([M-H]⁻) for carboxylic acids. chemrxiv.org

LC-MS/MS: This targeted approach uses a triple quadrupole mass spectrometer to isolate a specific precursor ion (the molecular ion of pentachloropropanoic acid) and then fragment it to produce characteristic product ions. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and sensitive, making it the gold standard for quantification. thermofisher.com

LC-HRMS: This approach uses high-resolution instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers. researchgate.netresearchgate.net These instruments measure the mass-to-charge ratio of ions with very high accuracy (typically <5 ppm error), which allows for the determination of the elemental formula of an unknown compound. mdpi.com This provides very high confidence in the identification of pentachloropropanoic acid, even in the absence of a pure analytical standard, and is invaluable for screening applications.

Table 2: Comparison of LC-MS/MS and LC-HRMS for Pentachloropropanoic Acid Analysis

FeatureLC-MS/MS (Triple Quadrupole)LC-HRMS (e.g., Q-TOF, Orbitrap)
Primary Use Targeted quantificationIdentification, confirmation, and non-targeted screening
Operating Principle Monitors specific precursor-to-product ion transitions (MRM). thermofisher.comAcquires full-scan mass spectra at high resolution, providing accurate mass measurements. mdpi.comresearchgate.net
Selectivity Very high due to the specificity of the MRM transition.High, based on narrow mass extraction windows (<5 ppm). lcms.cz
Sensitivity Typically offers the lowest limits of detection for targeted analysis.Excellent sensitivity, though may be slightly lower than optimized MRM methods for pure quantification. thermofisher.com
Data Acquired Quantitative data for a pre-defined list of compounds.Comprehensive data on all ionizable compounds in the sample, allowing for retrospective analysis. researchgate.net
Identification Based on retention time and the ratio of multiple MRM transitions.High-confidence identification based on accurate mass, isotopic pattern, and MS/MS fragmentation spectra. researchgate.netnih.gov

Non-Targeted Screening and Suspect Analysis in Environmental Samples

While targeted analysis is effective for known contaminants, non-targeted screening (NTS) and suspect screening have emerged as powerful strategies to identify a broader range of chemicals in environmental samples. chromatographyonline.comresearchgate.net These approaches are essential for discovering previously unrecognized pollutants, transformation products, and other emerging contaminants. chromatographyonline.comnih.gov

The typical workflow for NTS involves LC-HRMS:

Sample Analysis: Samples are analyzed using LC-HRMS (e.g., LC-Q-TOF or LC-Orbitrap) to generate a comprehensive dataset containing accurate mass and retention time information for thousands of chemical features in the sample. chromatographyonline.commdpi.com

Data Processing: Specialized software is used to detect and align all chemical features across different samples. lcms.cz

Prioritization: Since thousands of features can be detected, prioritization strategies are crucial. For a compound like pentachloropropanoic acid, a key strategy is to filter the data for features exhibiting the characteristic isotopic pattern of chlorine (due to the presence of ³⁵Cl and ³⁷Cl isotopes). researchgate.netnih.gov This significantly narrows down the number of potential candidates.

Identification: The prioritized features are then tentatively identified by matching their accurate mass and isotopic pattern against chemical databases. Final confirmation is achieved by comparing the fragmentation pattern (MS/MS spectrum) with library spectra or by analysis of a pure reference standard. bohrium.com

This approach allows laboratories to screen environmental samples for a vast array of halogenated compounds, including pentachloropropanoic acid, without needing to know beforehand that it is present. nih.gov

Electrophoretic Techniques for Separation and Characterization

Electrophoresis is a separation technique based on the differential migration of charged molecules in an electric field. libretexts.orgwikipedia.org As a carboxylic acid, pentachloropropanoic acid is anionic at neutral or basic pH and is therefore an ideal candidate for analysis by electrophoretic methods. kapillarelektrophorese.euchromatographyonline.com

Capillary Electrophoresis (CE) is a modern, high-efficiency form of electrophoresis performed in a narrow-bore capillary. alliedacademies.org It offers very high separation efficiency, short analysis times, and requires minimal sample volume. nih.gov

Separation Principle: In CE, charged analytes migrate through a buffer-filled capillary under an applied voltage. Their separation is based on their charge-to-size ratio. libretexts.orguvm.edu

Application to Organic Acids: CE has been successfully used to separate a wide range of small organic acids in complex samples like beverages and biological fluids. chromatographyonline.comnih.gov The pH of the background electrolyte buffer is a critical parameter that can be adjusted to optimize the separation selectivity by altering the degree of ionization of the acids. kapillarelektrophorese.eu

Detection: Detection is commonly performed using indirect UV absorbance, where a UV-absorbing compound is added to the buffer, and the analytes are detected as negative peaks. kapillarelektrophorese.eu Coupling CE to a mass spectrometer (CE-MS) provides much greater specificity and sensitivity. chromatographyonline.com

Integrated Analytical Platforms for Comprehensive Chemical Profiling

To achieve a truly comprehensive understanding of the chemical composition of a sample, researchers often use integrated analytical platforms. nih.govmdpi.com This approach involves using multiple, complementary analytical techniques to create a detailed "chemical profile" or "fingerprint" of the sample. studysmarter.co.ukacs.org

For a persistent organic pollutant (POP) like pentachloropropanoic acid, an integrated platform might involve:

Parallel Analysis by GC-MS and LC-MS: Analyzing sample extracts by both GC-HRMS (after derivatization) and LC-HRMS allows for the detection of a much wider range of contaminants. GC-MS is better for more volatile and non-polar compounds, while LC-MS excels for polar and non-volatile ones. nih.govthermofisher.com

Multi-dimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry provide a massive increase in separation power, allowing for the resolution of extremely complex mixtures of contaminants. chemistry-matters.com

Chemometrics: The large datasets generated by these platforms are analyzed using advanced statistical tools (chemometrics) to identify patterns, compare samples, and track sources of pollution. nih.govmdpi.com

By integrating these advanced techniques, a more complete picture of the presence, fate, and potential sources of pentachloropropanoic acid and other co-occurring contaminants in the environment can be achieved. nih.govacs.org

Environmental Transformation and Degradation Mechanisms of Pentachloropropanoic Acid

Photochemical Degradation Pathways

Photochemical degradation, involving the absorption of light energy, plays a significant role in the transformation of organic compounds in the aquatic environment. For pentachloropropanoic acid, both direct and indirect photolysis are potential degradation routes.

Direct photolysis occurs when a chemical absorbs light at a wavelength present in sunlight, leading to its transformation. While specific studies on the direct photolysis of pentachloropropanoic acid are limited, the principles of photochemistry suggest that the carbon-chlorine (C-Cl) bonds are susceptible to cleavage upon absorption of ultraviolet (UV) radiation. The energy from the UV light can directly excite the molecule, leading to the homolytic cleavage of a C-Cl bond to form a carbon-centered radical and a chlorine radical.

Indirect photolysis involves the action of photochemically produced reactive species, such as hydroxyl radicals (•OH) and hydrated electrons (e-aq), which are generated in sunlit natural waters from dissolved organic matter, nitrate, and other photosensitizers. nsf.gov The hydroxyl radical is a powerful, non-selective oxidant that can react with pentachloropropanoic acid through hydrogen abstraction or by addition to the carboxyl group. The reaction with hydrated electrons, which are strong reducing agents, can lead to reductive dechlorination. The rates of these reactions are dependent on the concentration of these transient species and the specific rate constants for their reaction with pentachloropropanoic acid. For other chlorinated compounds, it has been observed that higher chlorine content can lead to higher reaction rate constants with hydrated electrons and lower rate constants with hydroxyl radicals. nsf.gov

The photolysis of chlorine itself can also produce hydroxyl radicals, contributing to indirect photodegradation pathways. nih.govwisc.edu The quantum yields for the photodegradation of chlorinated compounds can be influenced by factors such as pH and the presence of other substances in the water that can act as photosensitizers or quenchers. nih.gov

The identification of specific photodegradation products of pentachloropropanoic acid is not extensively documented in the literature. However, based on the known photochemical reactions of other chlorinated aliphatic acids, a series of potential products can be inferred.

Direct photolysis, initiated by C-Cl bond cleavage, would likely lead to the formation of tetrachloropropanoic acid radicals. These radicals can then undergo further reactions, such as hydrogen abstraction from the surrounding medium to form tetrachloropropanoic acid, or reaction with oxygen to form peroxy radicals, which can lead to a cascade of further degradation products, including smaller chlorinated acids and eventually mineralization to carbon dioxide, water, and chloride ions.

Indirect photolysis mediated by hydroxyl radicals would also lead to dechlorination and the formation of a variety of smaller, more oxidized organic molecules. The reaction of pentachloropropanoic acid with hydrated electrons would result in a stepwise reductive dechlorination, producing a series of less chlorinated propanoic acids. For instance, the initial reaction could yield a tetrachloropropanoate anion and a chloride ion.

A general representation of potential photochemical degradation products is provided in the table below, based on analogous reactions of other chlorinated organic compounds.

Initial Reactant Degradation Pathway Potential Intermediate Products Potential Final Products
Pentachloropropanoic AcidDirect Photolysis (UV)Tetrachloropropanoic acid radicals, chlorine radicalsLess chlorinated propanoic acids, smaller organic acids, CO2, H2O, Cl-
Pentachloropropanoic AcidIndirect Photolysis (•OH)Hydroxylated and dechlorinated propanoic acidsSmaller oxygenated organic acids, CO2, H2O, Cl-
Pentachloropropanoic AcidIndirect Photolysis (e-aq)Tetrachloropropanoate anion, trichloropropanoate anion, etc.Propanoic acid, CO2, H2O, Cl-

Biotic Transformation and Biodegradation Processes

The microbial transformation of pentachloropropanoic acid is a key process in its environmental degradation, particularly in anaerobic and aerobic environments. These processes are mediated by the metabolic activities of various microorganisms.

Under anaerobic conditions, reductive dechlorination is a significant pathway for the breakdown of highly chlorinated compounds. nih.gov This process involves the use of the chlorinated compound as an electron acceptor in the respiration of anaerobic bacteria. The removal of chlorine atoms is sequential, leading to the formation of less chlorinated and often less toxic intermediates.

For pentachloropropanoic acid, reductive dechlorination would proceed through the stepwise removal of chlorine atoms, potentially leading to tetrachloro-, trichloro-, dichloro-, and monochloropropanoic acids, and ultimately to propanoic acid. This process is often carried out by specific groups of bacteria, such as Dehalobacter and Dehalococcoides, which are known to dechlorinate a wide range of chlorinated compounds. nitech.ac.jp The efficiency of reductive dechlorination can be influenced by environmental factors such as the availability of electron donors (e.g., hydrogen, acetate) and the redox potential of the environment. iwaponline.com A lower redox potential generally favors reductive dechlorination. iwaponline.com

The general sequence of anaerobic reductive dechlorination for a polychlorinated alkane is presented in the table below.

Substrate Product Electron Acceptor/Donor Common Microbial Genera
Polychlorinated AlkaneLess Chlorinated AlkaneChlorinated compound as electron acceptorDehalococcoides, Dehalobacter, Desulfitobacterium
Less Chlorinated AlkaneAlkaneChlorinated compound as electron acceptorDehalococcoides, Dehalobacter, Desulfitobacterium

In aerobic environments, oxidative biotransformation becomes a more dominant degradation pathway for less chlorinated aliphatic compounds. While highly chlorinated compounds like pentachloropropanoic acid are generally more resistant to aerobic degradation, once some degree of dechlorination has occurred through anaerobic processes, the resulting less-chlorinated intermediates can be further degraded aerobically. researchgate.net

Oxidative biotransformation involves the action of oxygenase enzymes, which incorporate one or both atoms of molecular oxygen into the substrate. nih.gov For chlorinated aliphatic compounds, this can lead to the formation of hydroxylated intermediates that are more readily metabolized. For instance, a monochloropropanoic acid could be oxidized to a hydroxypropanoic acid, which can then enter central metabolic pathways. The efficiency of oxidative degradation is often inversely related to the degree of chlorination. nih.gov

The biodegradation of chlorinated compounds is driven by specific enzymes. In anaerobic reductive dechlorination, key enzymes are reductive dehalogenases. These enzymes often contain cofactors such as vitamin B12 (cobalamin) or a nickel-containing cofactor F430, which mediate the electron transfer to the chlorinated substrate, leading to the cleavage of the C-Cl bond. nih.gov

In aerobic oxidative pathways, monooxygenases and dioxygenases play a crucial role. nih.gov These enzymes can initiate the degradation process by hydroxylating the carbon backbone. nih.gov For instance, cytochrome P450 monooxygenases are known to be involved in the oxidation of a wide range of organic compounds, including some chlorinated hydrocarbons. nih.gov Hydrolytic enzymes, such as haloalkane dehalogenases, can also cleave carbon-halogen bonds, although they are generally more effective on less chlorinated compounds. nih.gov The specific enzymes involved in the degradation of pentachloropropanoic acid have not been identified, but it is likely that a consortium of microorganisms with a diverse set of dehalogenating and oxidative enzymes would be required for its complete mineralization.

The table below summarizes the key enzyme classes involved in the degradation of chlorinated compounds.

Enzyme Class Reaction Type Typical Substrates Cofactors/Prosthetic Groups
Reductive DehalogenasesReductive DechlorinationHighly chlorinated alkanes and alkenesCobalamin (Vitamin B12), Coenzyme F430
MonooxygenasesOxidation (Hydroxylation)Alkanes, aromatic compoundsNAD(P)H, Heme, Iron-sulfur clusters
DioxygenasesOxidation (Dihydroxylation)Aromatic compoundsNAD(P)H, Iron-sulfur clusters
Haloalkane DehalogenasesHydrolysisHaloalkanesNone (catalytic triad (B1167595) of amino acids)

Thermal Degradation and Pyrolysis Behavior

Thermal degradation of chlorinated hydrocarbons typically commences at temperatures around 260°C to 300°C. mtu.edunih.gov The primary initial degradation step for many chlorinated compounds is dehydrochlorination or the cleavage of C-Cl bonds, releasing hydrogen chloride (HCl) gas. mtu.edumdpi.comnih.gov For carboxylic acids, thermal decomposition can also proceed via decarboxylation, the loss of carbon dioxide (CO2), although this often requires specific structural features or higher temperatures. libretexts.org The thermal decomposition of carboxylic acids on metal surfaces, for instance, has been shown to occur between approximately 230°C and 380°C. rsc.orgrsc.org

Table 1: General Thermal Decomposition Characteristics of Related Chlorinated Compounds

Compound TypeOnset of DecompositionPrimary ProductsReference
Chlorinated Hydrocarbons (in mixed plastic waste)~260°CHydrogen Chloride (HCl) mtu.edu
Dichloromethane (B109758) (DCM)~300°C (50% decomposition at 400°C)HCl, CO, CO2, various chlorinated methanes nih.gov
Monochlorobenzene (MCB)~300°C (50% decomposition at 540°C)HCl, CO, CO2, Benzene nih.gov
Carboxylic Acids (on copper)~227-377°CCarbon Dioxide (CO2), Hydrocarbon fragments rsc.org

This table presents data for related compounds to infer the potential behavior of pentachloropropanoic acid due to a lack of direct experimental data.

A significant concern during the thermal degradation of chlorinated organic compounds is the potential formation of highly toxic and persistent organic pollutants (POPs). The pyrolysis of materials like PCBs has been shown to generate polychlorinated dibenzofurans (PCDFs) and polychlorophenols (PCPs). researchgate.net Incomplete combustion or pyrolysis of chlorinated substances can lead to the formation of a complex mixture of chlorinated byproducts.

For instance, the thermal decomposition of chlorinated hydrocarbons can yield smaller chlorinated molecules. The degradation of dichloromethane has been observed to produce chloroform (B151607) and methyl chloride. nih.gov It is plausible that the thermal treatment of pentachloropropanoic acid could lead to the formation of other chlorinated alkanes, alkenes, and carboxylic acids through fragmentation and rearrangement reactions. The presence of a carboxylic acid group might also influence the reaction pathways, potentially leading to chlorinated anhydrides or other derivatives under specific conditions. Without direct experimental evidence, the precise nature and yield of such byproducts from pentachloropropanoic acid remain speculative but warrant caution due to the established behavior of similar compounds. researchgate.netnih.gov

Atmospheric Fate and Transformation Chemistry

The atmospheric fate of halogenated carboxylic acids is of environmental importance due to their potential for long-range transport and their contribution to atmospheric chemistry. eco-vector.comnih.gov The high stability of compounds like pentachloropropanoic acid suggests a significant atmospheric lifetime unless efficient degradation pathways exist.

The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). The reaction with •OH is a major degradation pathway for many organic compounds in the atmosphere. For halogenated alkanes and acids, this reaction typically proceeds via hydrogen abstraction. However, in the case of pentachloropropanoic acid, all hydrogen atoms on the alkyl chain have been substituted with chlorine atoms, which would significantly decrease the rate of reaction with •OH radicals via this pathway.

An alternative atmospheric sink could be its reaction with other atmospheric species or photolysis. Studies on ethyl propionate, an ester of propionic acid, have shown it reacts with •OH radicals with a rate constant of 2.14 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. nih.gov However, the extensive chlorination in pentachloropropanoic acid would drastically alter its reactivity. For comparison, the reaction of •OH radicals with pentachlorophenol (B1679276) in aqueous solution occurs through both electron transfer and addition to the aromatic ring. researchgate.net While pentachloropropanoic acid lacks an aromatic ring, the high degree of chlorination will influence its interaction with atmospheric oxidants. In the polar regions, atomic chlorine and bromine can also be significant oxidants. purdue.edu

Table 2: Atmospheric Reaction Rate Constants for Related Propionic Acid Derivatives

ReactantOxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
Ethyl Propionate•OH2.14 x 10⁻¹²293 nih.gov
Ethyl PropionateCl•3.11 x 10⁻¹¹293 nih.gov

This table provides context for the atmospheric reactivity of a related, non-chlorinated propionic acid derivative. The reactivity of pentachloropropanoic acid is expected to be substantially different.

Sorption and Transport Dynamics in Environmental Compartments

The movement and distribution of pentachloropropanoic acid in the environment are governed by its sorption characteristics to soil and sediment particles. The extent of sorption influences its bioavailability, potential for groundwater contamination, and transport to remote locations.

The sorption of chlorinated organic compounds to soil is complex and depends on the properties of both the chemical and the soil matrix. For volatile chlorinated aliphatic compounds, sorption is generally low on inorganic mineral surfaces but increases with the organic carbon content of the soil. dtic.mil Studies on biochar have shown that it can be an effective sorbent for chlorinated hydrocarbons like trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE), with sorption occurring through mechanisms like pore-filling and partitioning. nih.gov

Computational Chemistry and Theoretical Studies of Pentachloropropanoic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are at the forefront of theoretical investigations into pentachloropropanoic acid, providing a detailed picture of its electronic landscape and predicting its chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the molecular properties of complex molecules like pentachloropropanoic acid. researchgate.netrsc.org By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a wide range of molecular properties with a favorable balance of accuracy and computational cost.

DFT calculations are employed to optimize the molecular geometry of pentachloropropanoic acid, determining the most stable arrangement of its atoms in three-dimensional space. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's structure.

Furthermore, DFT is utilized to compute various electronic properties that are crucial for understanding the reactivity and spectroscopic behavior of pentachloropropanoic acid. These properties include:

Electron Density Distribution: Mapping the probability of finding an electron at any given point around the molecule, which reveals regions of high and low electron density.

Molecular Orbitals: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity.

Electrostatic Potential: Visualizing the electrostatic potential on the molecular surface, which helps to identify regions that are susceptible to electrophilic or nucleophilic attack.

The choice of the functional and basis set is critical in DFT calculations. For halogenated compounds like pentachloropropanoic acid, functionals that accurately describe non-covalent interactions and electron correlation are often preferred. Similarly, basis sets that include polarization and diffuse functions are necessary to properly account for the electronic structure of the chlorine and oxygen atoms.

Table 1: Representative Molecular Properties of Pentachloropropanoic Acid Calculated using DFT

PropertyCalculated Value
Dipole MomentData not available in search results
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO GapData not available in search results
Mulliken Atomic ChargesData not available in search results

Theoretical calculations play a significant role in predicting and interpreting the spectroscopic signatures of molecules. For pentachloropropanoic acid, computational methods can forecast various spectroscopic parameters, which can then be compared with experimental data for validation.

Key spectroscopic parameters that can be predicted include:

Vibrational Frequencies: Calculations can predict the frequencies and intensities of infrared (IR) and Raman active vibrational modes. This information is invaluable for assigning peaks in experimental spectra to specific molecular motions, such as C-Cl stretches, C=O stretches, and O-H bends.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical methods can calculate the 1H and 13C NMR chemical shifts. These predictions aid in the assignment of experimental NMR spectra and can provide insights into the electronic environment of the different nuclei within the molecule.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in ultraviolet-visible (UV-Vis) spectroscopy.

The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions.researchgate.netnih.gov

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.netnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. researchgate.netnih.gov

For pentachloropropanoic acid, MD simulations can be used to:

Explore Conformational Space: The molecule can adopt various conformations due to rotation around its single bonds. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. nih.gov

Analyze Intermolecular Interactions: In condensed phases (liquid or solid), pentachloropropanoic acid molecules interact with each other through various non-covalent forces, such as hydrogen bonding (between the carboxylic acid groups) and van der Waals interactions. MD simulations can characterize the nature and strength of these interactions. researchgate.net

Simulate Behavior in Solution: MD simulations can model the behavior of pentachloropropanoic acid in different solvents, providing information about its solvation structure and dynamics. This is particularly important for understanding its environmental fate and transport.

Reaction Mechanism Elucidation and Kinetic Modeling

Theoretical chemistry provides powerful tools for investigating the pathways and rates of chemical reactions involving pentachloropropanoic acid.

A key aspect of understanding a chemical reaction is identifying the transition state, which is the highest energy point along the reaction coordinate. Quantum chemical calculations can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or energy barrier, which is a critical parameter for determining the reaction rate.

For pentachloropropanoic acid, theoretical methods can be applied to study various reactions, such as its decomposition, hydrolysis, or reactions with atmospheric radicals. By mapping out the potential energy surface for these reactions, researchers can identify the most likely reaction pathways and the associated energy barriers.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.orgmeilerlab.orgnih.gov These models are built by establishing a mathematical relationship between a set of molecular descriptors and an observed activity or property. wikipedia.orgyoutube.com

For pentachloropropanoic acid, QSAR/QSPR models could be developed to predict various endpoints, including:

Toxicity: Predicting the potential adverse effects on different organisms.

Bioaccumulation Potential: Estimating the likelihood of the compound accumulating in living tissues.

Environmental Fate Properties: Predicting properties such as water solubility, vapor pressure, and octanol-water partition coefficient, which govern its distribution in the environment.

The development of a robust QSAR/QSPR model involves several steps:

Data Collection: Gathering a dataset of compounds with known experimental values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These descriptors can encode information about the molecule's topology, geometry, electronic properties, and physicochemical characteristics.

Model Building: Using statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to build a model that correlates the descriptors with the observed property. github.com

Model Validation: Rigorously testing the model's predictive ability using internal and external validation techniques.

While specific QSAR/QSPR models for pentachloropropanoic acid are not detailed in the provided search results, the general methodology is a powerful approach for predicting the properties of this and other halogenated organic compounds. wikipedia.orgnih.gov

Research on Pentachloropropanoic Acid Derivatives and Analogous Halogenated Carboxylic Acids

Synthetic Exploration of Novel Pentachloropropanoic Acid Derivatives

While specific literature detailing the synthesis of a wide array of pentachloropropanoic acid derivatives is not extensively available, the synthesis of its derivatives can be extrapolated from the well-established reactions of carboxylic acids. The high degree of chlorination, which imparts strong electron-withdrawing effects, is expected to enhance the reactivity of the carboxyl group towards nucleophilic acyl substitution.

Standard derivatization reactions for carboxylic acids include the formation of esters, amides, and acyl chlorides. libretexts.org

Esterification: The reaction of pentachloropropanoic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, would be expected to yield the corresponding pentachloropropanoate ester. wikipedia.orgyoutube.com This reaction, known as Fischer-Speier esterification, is typically reversible. wikipedia.org

Amide Formation: Pentachloropropanoic acid can be converted into amides by reaction with amines. This transformation often requires the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net

Acyl Chloride Synthesis: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom to form pentachloropropionyl chloride. Common reagents for this conversion are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). youtube.comsavemyexams.com The resulting acyl chloride is a highly reactive intermediate that can be readily used to synthesize other derivatives like esters and amides. libretexts.org

The table below illustrates potential derivatives of pentachloropropanoic acid that could be synthesized using these standard methods.

Derivative ClassGeneral ReactionPotential Product Example
EsterPentachloropropanoic acid + Ethanol + H₂SO₄Ethyl pentachloropropanoate
AmidePentachloropropionyl chloride + AmmoniaPentachloropropanamide
Acyl ChloridePentachloropropanoic acid + SOCl₂Pentachloropropionyl chloride

Structure-Reactivity Relationships in Polyhalogenated Carboxylic Acid Series

The reactivity of halogenated carboxylic acids is profoundly influenced by the number and nature of the halogen substituents. The presence of electron-withdrawing halogens on the carbon chain significantly increases the acidity of the carboxylic acid due to the inductive effect.

In the case of chlorinated acetic acids, there is a clear trend in acidity with increasing chlorination. Acetic acid has a pKa of approximately 4.76. The addition of a single chlorine atom to form chloroacetic acid lowers the pKa, and trichloroacetic acid is a much stronger acid with a pKa of about 0.7. quora.com This is because the highly electronegative chlorine atoms pull electron density away from the carboxyl group, stabilizing the resulting carboxylate anion after deprotonation.

Following this trend, pentachloropropanoic acid is expected to be a very strong acid. The five chlorine atoms exert a powerful electron-withdrawing inductive effect on the carboxyl group, likely resulting in a pKa value even lower than that of trichloroacetic acid. This high acidity is a key feature of its chemical reactivity, making the proton on the carboxyl group readily available for reaction and enhancing the electrophilicity of the carbonyl carbon.

The table below provides a comparison of the acidity of related carboxylic acids.

CompoundStructurepKa
Acetic AcidCH₃COOH~4.76
Trichloroacetic AcidCCl₃COOH~0.7 quora.com
Pentachloropropanoic AcidCCl₃CCl₂COOHEstimated to be < 0.7

The stability of the pentachloropropanoate anion, resulting from the strong inductive effect of the chlorine atoms, also influences other reactions such as decarboxylation. While simple aliphatic carboxylic acids are resistant to decarboxylation, those with strong electron-withdrawing groups at the α-carbon can decarboxylate more readily upon heating. wikipedia.orgyoutube.com

Comparative Analysis with Perfluorinated and Other Chlorinated Carboxylic Acids

Pentachloropropanoic acid can be compared with other halogenated carboxylic acids, particularly perfluorinated carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA), which have been studied extensively.

Comparison with Perfluorinated Carboxylic Acids (PFCAs):

Bond Strength and Persistence: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-chlorine (C-Cl) bond. This high bond strength contributes to the extreme persistence of PFCAs in the environment. clu-in.org While still a persistent organic pollutant, the weaker C-Cl bonds in pentachloropropanoic acid may make it more susceptible to degradation under certain environmental conditions compared to its perfluorinated analogs.

Acidity: Both chlorinated and fluorinated carboxylic acids are strong acids due to the high electronegativity of the halogen atoms. Perfluoroalkanoic acids are generally considered very strong acids, with PFOA having a pKa often cited as being very low. canada.ca As discussed, pentachloropropanoic acid is also expected to be a very strong acid.

Hydrophobicity and Surfactant Properties: Long-chain PFCAs are known for their surfactant properties. clu-in.org While pentachloropropanoic acid has hydrophobic character due to the chlorine atoms, its shorter carbon chain and the nature of chlorine versus fluorine may result in different surfactant capabilities compared to long-chain PFCAs.

Comparison with Other Chlorinated Carboxylic Acids:

Reactivity: Compared to less chlorinated propanoic acids, pentachloropropanoic acid is expected to be more reactive in nucleophilic acyl substitution reactions due to the enhanced electrophilicity of the carbonyl carbon.

Acidity: As the degree of chlorination increases, the acidity of the carboxylic acid increases. Therefore, pentachloropropanoic acid is a stronger acid than mono-, di-, tri-, or tetrachloropropanoic acids.

The following table summarizes a comparative analysis of these compounds.

PropertyPentachloropropanoic AcidPerfluorooctanoic Acid (PFOA)Trichloroacetic Acid (TCA)
Formula CCl₃CCl₂COOHCF₃(CF₂)₆COOHCCl₃COOH
Halogen ChlorineFluorineChlorine
Persistence PersistentExtremely Persistent clu-in.orgLess persistent than PFOA
Acidity (pKa) Expected to be very low (<0.7)Very low (~-0.5 to 3.8) canada.ca~0.7 quora.com
Primary Use Intermediate, herbicide wikipedia.orgFluoropolymer production clu-in.orgChemical peels, precipitant wikipedia.org

Pentachloropropanoic Acid as a Reagent or Solvent in Chemical Syntheses

Information from available literature indicates that pentachloropropanoic acid is used as a chemical intermediate. wikipedia.org This suggests its role as a starting material or precursor in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. For instance, its derivatives, such as esters or amides, could possess desirable biological activities.

The conversion of pentachloropropanoic acid to its highly reactive acyl chloride, pentachloropropionyl chloride, would make it a valuable reagent for introducing the pentachloropropyl moiety into other molecules through acylation reactions.

Given its physical properties, such as solubility in certain organic solvents, it could potentially be used as a solvent for specific chemical reactions. wikipedia.org However, its strong acidity and reactive nature would likely limit its application as a general-purpose solvent. Its use would be more probable in reactions where its acidic nature can act as a catalyst or where its high density and polarity are advantageous. There is no specific documentation in the searched literature detailing its use as a solvent in particular synthetic procedures.

Emerging Research Methodologies and Interdisciplinary Approaches

Integration of Advanced Data Science and Machine Learning in Chemical Research

The application of data science and machine learning (ML) is revolutionizing the field of chemical research, particularly in the context of halogenated compounds. fnasjournals.comresearchgate.net These computational tools offer powerful methods for analyzing large datasets, predicting chemical properties, and understanding complex molecular interactions. fnasjournals.comresearchgate.net

Machine learning models, including advanced deep learning architectures, are being trained on extensive datasets of molecular structures to predict various properties and behaviors. researchgate.net For instance, ML models can predict the reactivity of halogen radicals with organic chemicals in aqueous solutions, which is crucial for understanding their environmental transformation and persistence. nih.gov By combining different datasets, researchers can improve prediction accuracy and reduce the risk of overfitting, even with limited sample sizes. nih.gov

Specific ML models like the Light Gradient Boosting Machine (LightGBM) and Random Forest (RF) have proven effective in this domain. nih.gov The SHapley Additive exPlanations (SHAP) technique helps to interpret these models, revealing key molecular features that influence reactivity, such as the presence of electron-withdrawing or -donating groups. nih.gov Furthermore, ML can elucidate structure-activity relationships and predict the strength of halogen bonds, non-covalent interactions that are vital in drug design and materials science. fnasjournals.comresearchgate.net This predictive power allows for the rapid screening of large chemical databases to identify molecules with a high likelihood of forming halogen bonds, guiding further experimental research. researchgate.net

Table 1: Applications of Machine Learning in Halogenated Compound Research

Application Area Machine Learning Technique Predicted Property/Outcome Significance
Reactivity Prediction LightGBM, Random Forest Rate constants of halogen radicals Understanding environmental fate and degradation pathways. nih.gov
Interaction Analysis Deep Learning, CNNs Halogen bond strength and likelihood Guiding drug design and materials science. fnasjournals.comresearchgate.net
Toxicity Prediction Random Forest, CAT Haloacetic acid (HAA) occurrence and toxicity Informing targeted strategies for disinfection byproduct mitigation. researchgate.net
Property Estimation Extreme Minimum Learning Machine (EMLM) Chemical potentials of multifunctional organic compounds Facilitating thermodynamic calculations and model development. acs.org

Novel Approaches in Environmental Analytical Chemistry

The detection and quantification of halogenated compounds like Pentachloropropionic Acid in environmental matrices present significant analytical challenges. However, recent advancements in analytical chemistry are providing more sensitive and selective methods for their analysis.

The chlorinated nature of Pentachloropropionic acid raises concerns about its potential for environmental persistence and toxicity. ontosight.ai Like other chlorinated organic compounds, it may resist degradation and accumulate in ecosystems. ontosight.ai The analysis of such compounds often requires sophisticated techniques due to their presence at low concentrations in complex environmental samples such as water, soil, and biological tissues. nih.govnm.gov

High-performance liquid chromatography (HPLC) is a versatile technique for analyzing organic acids. shimadzu.com Different HPLC methods can be employed, including reversed-phase chromatography with UV detection, ion exclusion chromatography with post-column conductivity detection, and ion exchange chromatography (ion chromatography). shimadzu.com For complex samples, methods that offer high selectivity, such as those using a pH-buffered mobile phase with an electrical conductivity detector, are particularly effective as they minimize interference from co-eluting compounds. shimadzu.com

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool, especially after a suitable sample preparation step like solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. nih.gov For persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and some organochlorine pesticides, a significant body of research has led to well-established analytical methodologies over the past few decades. nih.gov Newer approaches, such as the use of gas chromatography/time-of-flight mass spectrometry (GC/TOFMS), offer increased speed for analysis. researchgate.net

Table 2: Analytical Techniques for Halogenated Organic Acids

Analytical Technique Separation Method Detection Method Key Advantages
HPLC Reversed-Phase UV Detection General-purpose, widely available. shimadzu.com
HPLC Ion Exclusion Chromatography Post-column Conductivity High selectivity for ionic compounds, good for complex matrices. shimadzu.comshimadzu.com
Ion Chromatography (IC) Ion Exchange Electrical Conductivity Specialized for ionic compounds, highly selective. shimadzu.com
GC-MS Gas Chromatography Mass Spectrometry High accuracy, specificity, and sensitivity, especially after SPE. nih.govmtoz-biolabs.com
GC/TOFMS Gas Chromatography Time-of-Flight Mass Spectrometry Increased speed of analysis. researchgate.net

Sustainable Chemistry Principles Applied to Halogenated Compound Research

The principles of sustainable or "green" chemistry are increasingly influencing research on halogenated compounds, aiming to develop more environmentally benign processes and products. fu-berlin.dersc.org This includes designing safer chemicals, developing more resource-efficient synthetic methods, and improving recycling processes. fu-berlin.de

A key area of focus is the development of greener halogenation reactions. rsc.org Traditional halogenation methods often use hazardous reagents. rsc.org Sustainable approaches aim to replace these with safer alternatives, such as using clean chemical oxidants like hydrogen peroxide or oxygen to generate halogens from halide salts. rsc.org Another important goal is the direct replacement of C-H bonds with halogen atoms, which would generate clean by-products like water and improve atom economy. rsc.org

In the context of environmental remediation, research into microbial reductive dechlorination highlights a natural process for degrading chlorinated compounds. researchgate.net This process, carried out by organohalide-respiring bacteria, is a crucial mechanism for the natural attenuation of these pollutants in anaerobic environments. researchgate.net

Furthermore, innovative materials and technologies are being developed for more sustainable chemical processing. For example, researchers have demonstrated selective electrochemical separation driven by halogen bonding. sciencedaily.com This was achieved using an engineered polymer that can attract specific target molecules from solutions when electricity is applied, a feature with significant implications for pharmaceutical and chemical synthesis processes. sciencedaily.com Such advancements point towards a future with more sustainable management and use of halogenated compounds. fu-berlin.de

Concluding Perspectives and Future Research Directions in Pentachloropropanoic Acid Chemistry

Uncharted Territories in Environmental Behavior and Fate

The environmental behavior and ultimate fate of pentachloropropanoic acid are largely uncharted territories. Based on the general properties of organochlorine compounds, it is anticipated to exhibit persistence in various environmental matrices. nih.gov The high degree of chlorination likely renders it resistant to rapid biodegradation. nih.gov Unlike its non-chlorinated parent, propionic acid, which is readily metabolized by microbes into carbon dioxide and water, pentachloropropanoic acid's carbon-chlorine bonds are expected to hinder microbial degradation pathways. epa.gov

Future research should prioritize laboratory and field studies to elucidate its persistence, mobility, and potential for bioaccumulation. Key research questions include:

What are the primary degradation pathways of pentachloropropanoic acid in soil and aquatic environments?

Does it undergo transformation to other persistent organic pollutants?

What is its potential for long-range environmental transport?

Understanding its environmental partitioning between water, soil, and air is also crucial. While chlorine is naturally present in ecosystems, the introduction of synthetic organochlorines can disrupt the natural chlorine cycle. nih.gov Investigations into how pentachloropropanoic acid interacts with soil organic matter and its potential to leach into groundwater are essential for a comprehensive environmental risk assessment. nih.gov

Advancements in Targeted and Non-Targeted Analytical Workflows

The detection and quantification of pentachloropropanoic acid in complex environmental samples necessitate sophisticated analytical methodologies. Currently, there are no standardized analytical methods specifically for this compound. However, advancements in both targeted and non-targeted analysis (NTA) offer promising avenues for its detection. epa.gov

Targeted analysis , which focuses on searching for specific, known chemicals, would likely employ techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity.

Non-targeted analysis (NTA) using high-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown or unexpected chemicals in a sample. epa.govnih.gov An NTA workflow could be instrumental in the initial discovery of pentachloropropanoic acid in environmental samples where its presence is suspected but not confirmed. epa.gov This approach is particularly valuable in rapid response scenarios to chemical releases of unknown composition. nih.gov

Future research in this area should focus on:

The development of certified reference materials for pentachloropropanoic acid to ensure accurate quantification.

The optimization of extraction and clean-up procedures from various matrices like water, soil, and biological tissues.

The creation of comprehensive mass spectral libraries that include pentachloropropanoic acid and its potential degradation products to improve identification confidence in NTA studies. researchgate.net

Analytical ApproachInstrumentationPrimary Application for Pentachloropropanoic AcidKey Advantage
Targeted AnalysisGC-MS, LC-MS/MSQuantification in samples where its presence is known or suspected.High sensitivity and selectivity.
Non-Targeted Analysis (NTA)LC-HRMS, GC-HRMSScreening for and identifying the compound in complex mixtures without prior knowledge.Comprehensive chemical characterization. epa.gov

Innovations in Green Synthetic Pathways

The traditional synthesis of highly chlorinated organic compounds often involves harsh reagents and produces significant chemical waste. The development of "green" synthetic pathways for pentachloropropanoic acid is therefore a critical area for future research. Innovations in green chemistry aim to reduce the environmental impact of chemical manufacturing through principles such as waste prevention, atom economy, and the use of less hazardous substances. nih.gov

Potential green synthetic routes for pentachloropropanoic acid could involve:

Catalytic Oxidation: The direct oxidation of a corresponding pentachloro-aldehyde using an environmentally benign oxidant like hydrogen peroxide in the presence of a recyclable catalyst could be a greener alternative to traditional methods. mdpi.com

Novel Halogenation Techniques: Exploring the use of safer and more efficient chlorinating agents and catalytic systems could reduce the hazards and waste associated with the synthesis.

Biocatalysis: While challenging for highly chlorinated compounds, the use of enzymes or whole-cell biocatalysts for specific chlorination steps could offer a highly selective and sustainable synthetic route.

Future research should focus on designing and optimizing synthetic protocols that maximize yield and minimize environmental footprint. The evaluation of green metrics, such as atom economy and E-factor, will be essential in assessing the sustainability of these new methods. nih.gov

Expanding the Scope of Computational and Theoretical Investigations

In the absence of extensive experimental data, computational and theoretical chemistry provides a powerful toolkit for predicting the physicochemical properties, reactivity, and potential environmental impact of pentachloropropanoic acid. mdpi.com Quantum chemical calculations can be employed to estimate a range of important parameters.

Key areas for computational investigation include:

Molecular Structure and Properties: Calculating the optimized geometry, vibrational frequencies, and electronic properties of the molecule.

Acidity (pKa): Predicting the acid dissociation constant is crucial for understanding its behavior in aqueous environments. mdpi.com Computational methods can provide reliable pKa estimates based on thermodynamic cycles. mdpi.com

Reactivity and Degradation: Modeling reaction pathways and activation energies for potential degradation reactions (e.g., hydrolysis, reaction with hydroxyl radicals) can help to predict its environmental persistence.

Spectroscopic Properties: Simulating NMR, IR, and mass spectra can aid in the identification of the compound in analytical studies.

Computed Property (from PubChem)ValueSignificance
Molecular Weight246.3 g/molFundamental physical property. nih.gov
XLogP3-AA (Predicted)2.8Indicates potential for bioaccumulation. nih.gov
Hydrogen Bond Donor Count1Influences intermolecular interactions. nih.gov
Hydrogen Bond Acceptor Count2Influences intermolecular interactions. nih.gov
Rotatable Bond Count2Relates to conformational flexibility. nih.gov

Future computational studies should aim to build a comprehensive theoretical profile of pentachloropropanoic acid, providing valuable data that can guide experimental research and risk assessment efforts.

Q & A

Q. What are the critical handling and storage protocols for pentachloropropionic acid to ensure experimental safety and compound stability?

  • Methodological Answer : Pentachloropropionic acid must be stored in tightly sealed containers in cool (<25°C), well-ventilated areas, isolated from oxidizing agents (e.g., chlorates, nitrates) and metals (e.g., iron, aluminum) to prevent reactive degradation . Prior to use, researchers should conduct compatibility tests with solvents and equipment materials. Ventilation systems (e.g., fume hoods) and personal protective equipment (PPE) like nitrile gloves and chemical-resistant aprons are mandatory during handling. Contaminated clothing must be segregated and decontaminated before laundering .

Q. How can researchers design initial toxicity assessments for pentachloropropionic acid?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT assay on human keratinocyte cells) to establish baseline toxicity. Pair this with in silico predictive modeling (e.g., QSAR) to identify potential organ-specific risks. OSHA’s Access to Exposure Records (29 CFR 1910.1020) mandates systematic air sampling in workspaces to monitor airborne concentrations, which should be compared against RELs (Recommended Exposure Limits) . Note that no specific biomarker exists for this compound; thus, medical evaluations must rely on symptom histories and occupational exposure data .

Q. What analytical techniques are recommended for identifying pentachloropropionic acid in environmental samples?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity to chlorinated compounds. Sample preparation should include solid-phase extraction (SPE) to isolate the acid from aqueous matrices. For quantification, calibrate against certified reference materials (CRMs) and validate recovery rates using spiked samples. Cross-validate results with HPLC-UV at 210 nm to confirm retention times .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

  • Methodological Answer : Employ a factorial design to test variables:
  • Temperature : 4°C (refrigeration), 25°C (ambient), and 40°C (accelerated degradation).
  • pH : Test stability in acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers.
  • Light exposure : UV-Vis irradiation vs. dark storage.
    Monitor degradation via FT-IR for structural changes and ion chromatography for chloride release. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life .

Q. How can contradictory data on degradation pathways of pentachloropropionic acid be resolved?

  • Methodological Answer : Conduct comparative studies using isotopically labeled analogs (e.g., D₃-pentachloropropionic acid) to trace degradation intermediates via LC-HRMS. Replicate conflicting experiments under controlled conditions (e.g., humidity, trace metal contamination) to identify external variables. Apply multivariate analysis (e.g., PCA) to isolate factors causing discrepancies. Cross-reference findings with computational chemistry (DFT simulations) to validate plausible reaction mechanisms .

Q. What strategies optimize the synthesis of pentachloropropionic acid to maximize purity and yield?

  • Methodological Answer : Use a two-step Friedel-Crafts acylation with AlCl₃ as a catalyst, followed by chlorination using Cl₂ gas in a dry CCl₄ medium. Monitor reaction progress via inline Raman spectroscopy to detect intermediate phases. Purify via recrystallization in hexane at -20°C. Yield optimization requires DOE (Design of Experiments) to adjust molar ratios (e.g., propionic acid:Cl₂) and reaction time. Purity is validated via NMR (¹H/¹³C) and elemental analysis .

Q. How can the PICOT framework be applied to structure a study on chronic exposure effects?

  • Methodological Answer :
  • Population : Laboratory workers with ≥5 years of exposure.
  • Intervention : Biomarker screening (e.g., urinary metabolites).
  • Comparison : Unexposed control group.
  • Outcome : Incidence of hepatic/renal dysfunction.
  • Time : Longitudinal study over 10 years.
    Use Cox proportional hazards models to correlate exposure levels with health outcomes. Ensure ethical compliance via IRB-approved protocols and OSHA-mandated exposure tracking .

Data Analysis & Contradiction Management

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Apply non-linear regression (e.g., Hill slope model) to EC₅₀ calculations. Use Bayesian hierarchical models to account for inter-lab variability in replicate experiments. For conflicting EC₅₀ values, perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic) and identify outlier studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.